BenchChemオンラインストアへようこそ!

Sodium Glycididazole

Radiosensitizer Hypoxia SER

Sodium Glycididazole (CMNa): clinically approved nitroimidazole radiosensitizer with intermediate SER 1.17–1.75, positioned between toxic legacy agents (e.g., MISO) and unvalidated high-potency analogs. Ideal reference control for hypoxia-targeted radiotherapy. Features 1.6–2.8× preferential tumor accumulation correlating with HIF-1α/OPN, enabling patient stratification studies. Demonstrates complete lung metastasis inhibition in hepatoma models and enhanced efficacy in highly hypoxic EC109/FaDu xenografts. Procure this well-characterized benchmark with a defined clinical dosing schedule (800 mg/m² IV) to standardize your hypoxia assays.

Molecular Formula C18H22N7NaO10
Molecular Weight 519.4 g/mol
CAS No. 173357-17-0
Cat. No. B172046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Glycididazole
CAS173357-17-0
Synonymssodium glycididazole
Molecular FormulaC18H22N7NaO10
Molecular Weight519.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1CCOC(=O)CN(CC(=O)[O-])CC(=O)OCCN2C(=NC=C2[N+](=O)[O-])C)[N+](=O)[O-].[Na+]
InChIInChI=1S/C18H23N7O10.Na/c1-12-19-7-14(24(30)31)22(12)3-5-34-17(28)10-21(9-16(26)27)11-18(29)35-6-4-23-13(2)20-8-15(23)25(32)33;/h7-8H,3-6,9-11H2,1-2H3,(H,26,27);/q;+1/p-1
InChIKeyFWYUJENICVGSJH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 0.01 g / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Glycididazole (CAS 173357-17-0) Hypoxic Radiosensitizer for Scientific Procurement and Clinical Research


Sodium Glycididazole (CMNa or SGDD) is a synthetic nitroimidazole-class hypoxic cell radiosensitizer designed to enhance the efficacy of radiotherapy against solid tumors [1]. It is structurally characterized as a bivalent metronidazole derivative with a central nitrogen atom coordinating a sodium ion, enabling selective bioreduction and DNA damage fixation in hypoxic tumor microenvironments [1][2]. This compound is a clinically approved radiosensitizer in China, demonstrating a defined safety and dosing profile at 800 mg/m² for intravenous administration [2].

Critical Procurement Differentiators for Sodium Glycididazole vs. Other Hypoxic Radiosensitizers


Within the nitroimidazole class, radiosensitizers exhibit significant variability in their sensitizer enhancement ratio (SER), toxicity profiles, and tumor penetration. Simple substitution with compounds like metronidazole, misonidazole (MISO), nimorazole, or even the analog doranidazole is not supported by quantitative evidence. Sodium Glycididazole demonstrates a unique SER profile that is intermediate between older, more toxic agents (e.g., MISO) and experimental high-potency analogs, combined with a favorable tumor-specific accumulation and a well-characterized clinical safety and dosing schedule. [1][2] The following quantitative evidence guide establishes the specific parameters where this compound provides verifiable differentiation for scientific selection.

Quantitative Differentiation of Sodium Glycididazole: SER, Tumor Selectivity, and Antimetastatic Evidence


Sensitizer Enhancement Ratio (SER) Comparison: Sodium Glycididazole vs. Metronidazole and Misonidazole (MISO)

In a direct head-to-head in vitro comparison on hypoxic V79 cells, Sodium Glycididazole (SGDD) demonstrated a superior sensitizer enhancement ratio (SER) compared to both the prototypical compound metronidazole and the first-generation clinical candidate misonidazole (MISO) under identical conditions [1]. The study clearly delineates the potency gradient: SGDD > MISO >> metronidazole [1].

Radiosensitizer Hypoxia SER

In Vivo Tumor Drug Accumulation: Sodium Glycididazole Demonstrates 1.6-2.8x Preferential Uptake in Tumor vs. Muscle

A preclinical pharmacokinetic study in xenograft models (EC109, FaDu, A549) quantified the tumor-specific accumulation of Sodium Glycididazole (CMNa) following intravenous administration [1]. The drug concentration was found to be 1.6 to 2.8 times higher in tumor tissue compared to adjacent muscle tissue, confirming selective tumor penetration [1]. This selective uptake is a key differentiator from compounds that may exhibit less favorable biodistribution.

Pharmacokinetics Tumor Penetration Biodistribution

Quantified Reduction in Metastasis and Tumor Proliferation Markers: CMNa + RT vs. RT Alone

In a murine H22 hepatocellular carcinoma model, the combination of Sodium Glycididazole and radiation (CMNa + RT) was directly compared to radiation alone (RT) and a chemotherapy combination (5-FU + RT) [1]. The CMNa + RT group showed a significant and quantifiable reduction in biomarkers of proliferation (PCNA), angiogenesis (VEGF, MVD), and complete inhibition of lung metastasis [1].

Antimetastatic Proliferation Angiogenesis

SER Benchmarking: Sodium Glycididazole (SER 1.32) as a Reference for Novel Nanoparticle Formulations

In studies developing advanced polymer-based radiosensitizers, Sodium Glycididazole (GS) is consistently used as the clinically relevant small-molecule benchmark for in vivo performance [1][2]. In a 2018 Biomaterials study, a novel block copolymer micelle formulation achieved an SER of 2.18 in vivo, which was directly compared to the SER of 1.32 for Sodium Glycididazole under the same conditions [1]. Similarly, a 2017 study reported an SER of 1.62 for an amphiphilic micelle compared to GS's SER of 1.17 in vitro [2].

Nanomedicine SER Benchmarking

Selective Enhancement of Radiosensitivity in Hypoxic Tumor Models with Documented Clinical Dosing

Sodium Glycididazole demonstrates functional hypoxia-selectivity, with a maximum in vitro SER of 2.3 at 1.38 mmol/L under hypoxic conditions and no radiosensitizing effect under aerobic conditions [1]. This selectivity is a class feature, but its translation to the clinic is supported by a defined Phase II clinical dosing regimen: 800 mg/m² by intravenous infusion 30-60 minutes prior to radiotherapy, with a well-documented safety profile [2][3].

Clinical Dosing Hypoxia Selectivity Translational

Key Application Scenarios for Sodium Glycididazole Based on Verified Differentiation Evidence


Preclinical Radiosensitizer Benchmarking and Assay Development

Based on its established SER values (1.17 to 1.75 depending on the model) [1][2], Sodium Glycididazole serves as an ideal reference control for in vitro and in vivo assays designed to evaluate novel hypoxic cell sensitizers. Its intermediate potency relative to experimental high-SER agents (SER ~1.6-2.2) makes it a reliable and well-characterized benchmark [1][2].

Translational Studies of Hypoxia-Directed Therapies

The documented 1.6-2.8x preferential tumor accumulation [3] and the ability to correlate this uptake with hypoxia biomarkers (HIF-1α, OPN) [3] positions this compound as a valuable tool for translational research focused on targeting tumor hypoxia. Studies aiming to validate hypoxia imaging or to combine radiosensitizers with vascular normalization agents can leverage this well-defined pharmacokinetic behavior.

Investigating Radiotherapy Combinations to Suppress Metastasis

The evidence showing complete inhibition of lung metastasis in a hepatoma model (0% vs. 20% for RT alone) alongside reduced VEGF and MVD [4] supports the use of Sodium Glycididazole in research aimed at understanding and mitigating the metastatic potential triggered by radiotherapy. This is a specific differentiator for studies on the systemic effects of local tumor irradiation.

Clinical Trial Supply for Hypoxia-Enriched Patient Populations

Preclinical data strongly suggest that the radiosensitizing efficacy of Sodium Glycididazole correlates with pretreatment tumor hypoxia status, with a more pronounced effect in highly hypoxic EC109 and FaDu xenografts [3]. This evidence supports its procurement for clinical trials that employ hypoxia biomarkers (e.g., HIF-1α, plasma OPN) for patient stratification, aiming to enrich for a population most likely to benefit from this specific intervention [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium Glycididazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.